molecular formula C19H20N2O B11040312 9-(piperidin-1-ylacetyl)-9H-carbazole CAS No. 364384-65-6

9-(piperidin-1-ylacetyl)-9H-carbazole

Cat. No.: B11040312
CAS No.: 364384-65-6
M. Wt: 292.4 g/mol
InChI Key: WKUAHDAAJATNGQ-UHFFFAOYSA-N
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Description

9-(piperidin-1-ylacetyl)-9H-carbazole: piperidinylacetylated carbazole , belongs to the class of heterocyclic compounds. Its chemical structure consists of a carbazole core with a piperidinylacetyl substituent at one of the nitrogen atoms (Fig. 1). The piperidine moiety imparts unique properties to this compound, making it intriguing for various scientific applications .

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 9-(piperidin-1-ylacetyl)-9H-carbazole. One common approach involves the acylation of carbazole with piperidin-1-ylacetic acid or its derivatives. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: 9-(piperidin-1-ylacetyl)-9H-carbazole can undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of the carbonyl group in the piperidinylacetyl moiety may yield secondary amines.

    Substitution: The piperidine ring can undergo substitution reactions, allowing for further functionalization.

Common Reagents and Conditions::

    Acylating Agents: Piperidin-1-ylacetic acid derivatives.

    Catalysts: Lewis acids or transition metal complexes.

    Solvents: Common organic solvents (e.g., dichloromethane, ethanol).

Major Products:: The major products depend on the specific synthetic pathway and reaction conditions. These may include mono- or di-substituted derivatives of this compound.

Scientific Research Applications

Chemistry::

    Organic Synthesis: The compound serves as a versatile building block for designing novel molecules.

    Materials Science: Its unique structure makes it valuable for developing functional materials.

Biology and Medicine::

    Anticancer: Research suggests potential anticancer activity due to its structural features.

    Anti-inflammatory: The compound may modulate inflammatory pathways.

    Neuroscience: Investigations explore its effects on neuronal function.

Industry::

    Pharmaceuticals: 9-(piperidin-1-ylacetyl)-9H-carbazole derivatives could lead to new drug candidates.

    Agrochemicals: Its properties may find applications in crop protection.

Mechanism of Action

The exact mechanism by which 9-(piperidin-1-ylacetyl)-9H-carbazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While this compound shares some features with other carbazoles and piperidine derivatives, its piperidinylacetyl substituent sets it apart. Similar compounds include piperidine-based alkaloids like piperine, evodiamine, matrine, berberine, and tetrandine .

Properties

CAS No.

364384-65-6

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-carbazol-9-yl-2-piperidin-1-ylethanone

InChI

InChI=1S/C19H20N2O/c22-19(14-20-12-6-1-7-13-20)21-17-10-4-2-8-15(17)16-9-3-5-11-18(16)21/h2-5,8-11H,1,6-7,12-14H2

InChI Key

WKUAHDAAJATNGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42

solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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